3,3,4,4,5,5,5-Heptafluoropentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

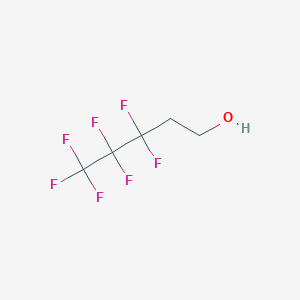

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTSWXZIBBJEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2CH2OH, C5H5F7O | |

| Record name | 1-Pentanol, 3,3,4,4,5,5,5-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382141 | |

| Record name | 3:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-40-8 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a thorough examination of the core physical properties of 3,3,4,4,5,5,5-heptafluoropentan-1-ol (CAS No. 755-40-8). This fluorinated alcohol is a compound of increasing interest in various scientific fields, including materials science and as a solvent in drug development, owing to its unique combination of hydrophobic and hydrophilic characteristics. Understanding its physical properties is paramount for its effective application and for the design of novel experimental systems.

This guide is structured to provide not just a list of properties, but also the scientific context and experimental considerations for their determination, reflecting a commitment to scientific integrity and practical utility.

Molecular and Core Physical Characteristics

This compound, with the molecular formula C₅H₅F₇O, possesses a unique structure that dictates its physical behavior.[1][2][3][4] The presence of a significant fluorinated alkyl chain imparts properties distinct from its non-fluorinated analog, pentan-1-ol.

A summary of its fundamental physical properties is presented in Table 1. The causality behind these values lies in the strong electronegativity of the fluorine atoms, which significantly influences intermolecular forces.

| Property | Value | Source(s) |

| Molecular Weight | 214.08 g/mol | [1][2][3][4] |

| Density | Approximately 1.5 g/cm³ | [1] |

| Boiling Point | 84.1 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 4.7 ± 25.9 °C | [1] |

| Refractive Index | Approximately 1.304 - 1.3151 | [5] |

| Physical Form | Liquid at standard temperature and pressure |

Expert Insight: The high density compared to non-fluorinated alcohols is a direct consequence of the greater mass of fluorine atoms relative to hydrogen atoms. The boiling point is a balance between the increased molecular weight and the reduced van der Waals interactions characteristic of fluorinated compounds.

Thermodynamic Properties

Melting Point

The melting point for this compound is not typically reported in standard chemical databases, with many sources listing it as "N/A".[1] This indicates that the compound is a liquid at and below standard room temperature, and its freezing point has not been experimentally determined or is not a commonly measured specification.

Vapor Pressure

Experimental Protocol: Determination of Vapor Pressure

The following is a generalized, self-validating protocol for determining the vapor pressure of a volatile liquid like this compound, based on established methods.[6][7][8][9]

Objective: To measure the vapor pressure of this compound at various temperatures.

Materials:

-

This compound, high purity

-

Gas-tight syringe

-

Sealed Erlenmeyer flask with a pressure sensor and temperature probe inlet

-

Pressure sensor and temperature probe

-

Data acquisition interface and software

-

Water baths at controlled temperatures

-

Magnetic stirrer and stir bar

Methodology:

-

System Setup:

-

Place a known volume of air in the sealed Erlenmeyer flask.

-

Insert the pressure sensor and temperature probe, ensuring a gas-tight seal.

-

Place the flask in a water bath set to the initial desired temperature and allow the system to equilibrate.

-

-

Data Collection (Air Pressure):

-

Record the initial pressure (P_air) and temperature (T_initial) of the air in the flask.

-

-

Introduction of the Analyte:

-

Inject a small, known volume of this compound into the sealed flask using the gas-tight syringe.

-

Ensure the liquid does not come into direct contact with the sensors.

-

-

Equilibration and Measurement:

-

Allow the system to reach equilibrium, where the rate of evaporation equals the rate of condensation. This is indicated by a stable pressure reading.

-

Record the total pressure (P_total) and the temperature (T_final).

-

-

Vapor Pressure Calculation:

-

The vapor pressure of the alcohol (P_vapor) is calculated by subtracting the partial pressure of the air at the final temperature from the total pressure.

-

P_vapor = P_total - P_air_final

-

The final air pressure (P_air_final) can be calculated using the ideal gas law, correcting for the change in temperature from T_initial to T_final.

-

-

Temperature Variation:

-

Repeat steps 4 and 5 at different water bath temperatures to obtain a vapor pressure curve.

-

Trustworthiness: This protocol is self-validating as the relationship between the natural logarithm of the vapor pressure and the inverse of the absolute temperature should yield a linear plot (the Clausius-Clapeyron equation), confirming the quality of the measurements.

Solubility Characteristics

The solubility of this compound is governed by the "like dissolves like" principle, but with the added complexity of its fluorinated segment.[10]

-

In Water: The presence of the hydroxyl (-OH) group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the large, hydrophobic heptafluoropentyl group is expected to significantly limit this solubility.

-

In Organic Solvents: It is anticipated to be miscible with a range of common organic solvents, particularly polar aprotic solvents and other alcohols.[11] Its miscibility with nonpolar solvents may be more limited due to the polarity of the hydroxyl group.

A logical workflow for assessing solubility is presented below.

Caption: A workflow for determining the solubility of this compound.

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the carbon atoms of the pentanol backbone. The chemical shifts and splitting patterns will be influenced by the adjacent fluorine atoms and the hydroxyl group. Protons closer to the highly electronegative fluorine atoms will be shifted downfield.

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbons bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show signals for the different fluorine environments within the heptafluoropentyl group, with chemical shifts and coupling constants providing detailed structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretching bands around 2850-3000 cm⁻¹.

-

Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it is classified as a flammable liquid and may cause skin and respiratory irritation.[12]

Hazard Statements:

-

H315: Causes skin irritation.[12]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound. The interplay of its fluorinated alkyl chain and terminal hydroxyl group results in a unique set of characteristics that are of significant interest to the scientific community. While key data points have been summarized, this guide also highlights areas where further experimental investigation, particularly concerning its melting point, vapor pressure, and comprehensive solubility profile, would be beneficial for its broader application. The provided experimental frameworks offer a starting point for researchers to further elucidate the physical nature of this intriguing molecule.

References

- 1. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 755-40-8 [amp.chemicalbook.com]

- 6. education.ti.com [education.ti.com]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. studylib.net [studylib.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. echemi.com [echemi.com]

Introduction: Unveiling a Unique Fluorinated Building Block

An In-Depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (CAS: 755-40-8)

This compound, identified by CAS number 755-40-8, is a partially fluorinated alcohol that is garnering significant interest within the scientific community.[1][2] As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), its structure, C₅H₅F₇O, features a robust C₃F₇ perfluoroalkyl moiety connected to a non-fluorinated ethyl alcohol segment.[3] This unique molecular architecture bestows a combination of properties—high polarity, potent hydrogen-bonding capabilities, and low nucleophilicity—making it a valuable tool in modern organic synthesis and a compelling building block in medicinal chemistry.[4][5]

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug development, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity of therapeutic agents.[6] Fluorinated alcohols, such as this compound, serve as critical intermediates and specialized solvents in this pursuit.[4][6] This guide provides an in-depth examination of its physicochemical properties, spectroscopic signature, synthesis, applications, and handling protocols, designed for researchers, scientists, and drug development professionals seeking to leverage its unique characteristics.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the first step toward its effective application. The defining feature of this compound is the juxtaposition of a hydrophilic alcohol head and a highly fluorinated, lipophilic tail.

Chemical Structure

The structure consists of a five-carbon chain where the terminal carbon is part of a primary alcohol, and the seven hydrogens on carbons 3, 4, and 5 are substituted with fluorine atoms.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physicochemical properties of this compound, essential for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 755-40-8 | [1][2] |

| Molecular Formula | C₅H₅F₇O | [1][2] |

| Molecular Weight | 214.08 g/mol | [1][2] |

| IUPAC Name | This compound | [7] |

| Synonym | 1,1,1,2,2,3,3-Heptafluoro-5-hydroxypentane | [1][7] |

| Physical Form | Liquid | [7] |

| Flash Point | 116-117°C at 630 mmHg | [7] |

| Vapor Pressure | 47.1 mmHg at 25°C | [8] |

| Storage Temperature | Ambient Temperature | [7] |

Part 2: Analytical Characterization & Spectroscopic Profile

Accurate structural confirmation is paramount in research. The following section details the expected spectroscopic data for this compound, providing a framework for its identification and quality control. The causality behind spectral features lies in how the molecule's distinct electronic environments interact with electromagnetic radiation.

Workflow for Spectroscopic Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation.

Caption: Logical workflow for structural confirmation.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear furthest downfield (approx. 3.7-3.9 ppm) as a triplet, due to deshielding by the electronegative oxygen. The second methylene group (-CH₂CF₂-) would appear further upfield (approx. 2.1-2.4 ppm) as a complex multiplet (a triplet of triplets) due to coupling with both the adjacent CH₂ and CF₂ groups. The hydroxyl proton (OH) would appear as a broad singlet that can exchange with D₂O, with a chemical shift that is highly dependent on concentration and solvent.

-

¹⁹F NMR Spectroscopy: This is a definitive technique for this compound. Three distinct signals are expected. The -CF₃ group will appear as a triplet. The two non-equivalent -CF₂- groups will each appear as complex multiplets due to coupling with each other and the adjacent -CF₃ and -CH₂- groups.

-

¹³C NMR Spectroscopy: Five carbon signals are anticipated. The carbon bearing the hydroxyl group (C1) will be in the typical range for an alcohol (approx. 60 ppm). The C2 carbon will be adjacent to the fluorinated segment, shifting it slightly. The three fluorinated carbons (C3, C4, C5) will exhibit characteristic C-F coupling, resulting in split signals, and their chemical shifts will be significantly influenced by the attached fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a broad, strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and several very strong, sharp absorption bands in the 1100-1300 cm⁻¹ region, which are indicative of C-F bond stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 214.08. Common fragmentation patterns would involve the loss of water (M-18), and cleavage of the C-C bonds, leading to fragments representing the fluorinated alkyl chain and the hydrocarbon portion.

Part 3: Synthesis Strategies and Chemical Reactivity

Plausible Synthetic Protocol

A common and effective strategy involves the reduction of a corresponding fluorinated carbonyl compound.

Step 1: Synthesis of the Carbonyl Precursor The synthesis would likely begin with a readily available fluorinated starting material, such as heptafluorobutyryl chloride (C₃F₇COCl), and extend the carbon chain. This could be achieved via a Grignard reaction or other carbon-carbon bond-forming strategies to generate an intermediate like 1,1,1,2,2,3,3-heptafluoro-5-oxopentanal.

Step 2: Reduction to the Primary Alcohol The intermediate carbonyl compound (an aldehyde or ketone) is then reduced to the primary alcohol. This is a standard transformation for which several reliable reagents can be employed.

-

Prepare the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

-

Charge the Reductant: A solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, is added to the flask under a nitrogen atmosphere. Causality: NaBH₄ is a milder, more selective reagent suitable for reducing aldehydes and ketones without affecting other functional groups, making it a safe and effective choice. LiAlH₄ is more powerful but requires more stringent anhydrous conditions.

-

Substrate Addition: The fluorinated carbonyl precursor, dissolved in an appropriate solvent, is added dropwise to the stirred suspension of the reducing agent at 0°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched by the slow addition of water, followed by an acidic workup (e.g., with dilute HCl) to neutralize excess reductant and protonate the resulting alkoxide.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Part 4: Applications in Modern Chemical & Pharmaceutical Research

The unique properties of fluorinated alcohols make them more than just synthetic intermediates; they are powerful tools that can enable challenging chemical transformations.[5]

As a Specialty Solvent and Reaction Promoter

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are known to dramatically influence reaction rates and selectivities, particularly in C-H activation and reactions involving cationic intermediates.[9][10] this compound is expected to share these beneficial characteristics.

-

Mechanism of Action: The promoting effect stems from its strong hydrogen-bond donating ability, which can activate electrophiles and stabilize transition states.[5][10] Its low nucleophilicity prevents it from participating as a reactant, and its high polarity can facilitate the dissolution of polar reagents and stabilize charged intermediates.[5][10]

As a Fluorinated Building Block in Drug Discovery

The title compound is an excellent precursor for introducing the C₃F₇(CH₂)₂- moiety into drug candidates.

-

Bioisosteric Replacement: The heptafluoropentyl group can be used as a bioisostere for other lipophilic groups. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and absorption profiles.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing the fluorinated tail can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.[6]

-

Conformational Control: The bulky and rigid nature of the perfluoroalkyl segment can lock the molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.

It is also available as a specialty chemical for applications in proteomics research, though the specific use case is not detailed in the provided search results.[1]

Part 5: Safety, Handling, and Hazard Management

As with any chemical, a thorough understanding of the associated hazards is essential for safe laboratory practice. This compound is classified as a hazardous substance.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H226: Flammable liquid and vapor. H315: Causes skin irritation.[11][12] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |

Recommended Handling and First-Aid Protocols

Prevention & Personal Protective Equipment (PPE):

-

P261 & P271: Avoid breathing fumes/mist/vapors and use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

-

P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles/face shield.[11][13]

-

P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[13]

-

Grounding and bonding of containers and receiving equipment should be implemented to prevent static discharge.[13]

Emergency Response & First-Aid Measures:

-

IF INHALED (P304+P340): Remove the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][13]

-

IF ON SKIN (P302+P352): Wash with plenty of soap and water.[11][13] If skin irritation occurs, get medical advice.[13] Contaminated clothing should be removed and washed before reuse.[11]

-

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[11][13] If eye irritation persists, get medical attention.[13]

-

IF SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Storage and Disposal:

-

P403+P233: Store in a well-ventilated place. Keep the container tightly closed.[11]

-

P405: Store locked up.[11]

-

P501: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound represents a highly functionalized and versatile molecule at the interface of organic synthesis and materials science. Its distinct combination of a reactive primary alcohol and a stable, electron-withdrawing fluorinated chain provides a unique handle for molecular design. For drug development professionals, it is a valuable building block for enhancing key pharmacokinetic properties. For synthetic chemists, it serves not only as a precursor but also as a potential performance-enhancing solvent capable of promoting difficult chemical reactions. Adherence to rigorous safety protocols is essential for harnessing its full potential in the laboratory. As research into fluorinated compounds continues to expand, the importance and application of specialized reagents like this compound are set to grow.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. liu.diva-portal.org [liu.diva-portal.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 7. This compound | 755-40-8 [sigmaaldrich.com]

- 8. 755-40-8 | this compound [chemindex.com]

- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. chemblink.com [chemblink.com]

An In-depth Technical Guide to the Synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3,3,4,4,5,5,5-heptafluoropentan-1-ol, a partially fluorinated alcohol of significant interest in the fields of materials science, pharmaceuticals, and specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic routes, experimental protocols, and characterization techniques. The guide emphasizes the underlying chemical principles and practical considerations for the successful laboratory-scale synthesis of this valuable fluorinated compound.

Introduction

Partially fluorinated alcohols, such as this compound (HFPO), represent a unique class of organic compounds that bridge the properties of hydrocarbons and perfluorocarbons. The presence of a perfluoroalkyl chain imparts properties such as high thermal and chemical stability, oleophobicity, and unique electronic characteristics. The terminal hydroxyl group, on the other hand, provides a reactive handle for further chemical modifications, making these compounds versatile building blocks in organic synthesis. HFPO, with its C3F7 moiety, is a key intermediate in the synthesis of surfactants, polymers, and pharmaceutical agents. Its distinct properties make it a valuable component in the design of molecules with tailored surface activities and biological profiles.

This guide will delve into the primary synthetic strategies for the preparation of this compound, with a focus on two prominent methods: the reduction of a corresponding carboxylic acid ester and the free-radical addition of a perfluoroalkyl iodide to an alkene followed by hydrolysis. The causality behind experimental choices, the importance of reaction conditions, and detailed procedural steps will be discussed to provide a thorough understanding of the synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of HFPO can be approached through several strategic disconnections. The two most viable and commonly employed routes are:

-

Route A: Reduction of Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate. This is a direct and efficient method that involves the reduction of a commercially available or readily synthesized fluorinated ester.

-

Route B: Free-Radical Addition of 1-Iodoheptafluoropropane to Ethylene followed by Hydrolysis. This method builds the carbon skeleton through a radical-mediated process, offering an alternative pathway to the target molecule.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Ester Reduction | Route B: Radical Addition & Hydrolysis |

| Starting Materials | Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate, Reducing agent (e.g., LiAlH4) | 1-Iodoheptafluoropropane, Ethylene, Radical initiator, Hydrolyzing agent |

| Number of Steps | Typically one main reduction step. | Two main steps: radical addition and hydrolysis. |

| Reaction Conditions | Requires anhydrous conditions and careful handling of reactive hydrides. | Involves handling of gaseous ethylene and radical initiators, which may require specialized equipment. |

| Yield and Purity | Generally high yields and good purity after workup and purification. | Yields can be variable depending on the efficiency of the radical addition. |

| Scalability | Readily scalable, with established procedures for handling reducing agents. | Scalability may be more challenging due to the handling of ethylene gas and control of radical reactions. |

| Key Considerations | Safety precautions for lithium aluminum hydride are paramount. | Control of telomerization in the radical addition step is crucial to maximize the yield of the desired 1:1 adduct. |

For the purposes of this guide, we will focus on the detailed experimental protocol for Route A , the reduction of ethyl 3,3,4,4,5,5,5-heptafluoropentanoate, as it represents a more direct and often higher-yielding approach for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound via Ester Reduction

This section provides a detailed, step-by-step methodology for the synthesis of this compound from ethyl 3,3,4,4,5,5,5-heptafluoropentanoate using lithium aluminum hydride as the reducing agent.

Reaction Principle

The core of this synthesis is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[1][2] The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde to yield the alcohol.

Materials and Equipment

| Reagents | Equipment |

| Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate (C₅H₅F₇O₂) | Three-necked round-bottom flask (250 mL) |

| Lithium aluminum hydride (LiAlH₄) | Dropping funnel |

| Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) | Reflux condenser with a drying tube (CaCl₂) |

| 10% Sulfuric acid (H₂SO₄) solution | Magnetic stirrer and stir bar |

| Saturated sodium bicarbonate (NaHCO₃) solution | Ice bath |

| Anhydrous magnesium sulfate (MgSO₄) | Heating mantle |

| Distilled water | Rotary evaporator |

| Deuterated chloroform (CDCl₃) for NMR analysis | Fractional distillation apparatus |

Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

-

Preparation of the Reaction Setup:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled.

-

The entire apparatus is flame-dried under a stream of dry nitrogen or argon to ensure all moisture is removed.

-

The apparatus is allowed to cool to room temperature under the inert atmosphere.

-

-

Reaction:

-

To the reaction flask, cautiously add lithium aluminum hydride (X.X g, XX mmol, 1.2 equivalents) under a positive pressure of nitrogen.

-

Add anhydrous diethyl ether (100 mL) to the flask to create a suspension of LiAlH₄.

-

In the dropping funnel, prepare a solution of ethyl 3,3,4,4,5,5,5-heptafluoropentanoate (Y.Y g, YY mmol, 1.0 equivalent) in anhydrous diethyl ether (50 mL).

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add the solution of the ester from the dropping funnel to the stirred suspension of LiAlH₄ over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction flask back to 0 °C with an ice bath.

-

Quench the reaction by the slow and careful dropwise addition of distilled water (X mL, corresponding to the mass in grams of LiAlH₄ used). This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

-

Next, add 15% aqueous sodium hydroxide solution (X mL, same volume as the water added).

-

Finally, add distilled water (3X mL, three times the volume of the water added initially). This sequence is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture vigorously for 15-30 minutes.

-

Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with several portions of diethyl ether.

-

Combine the filtrate and the ether washings and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification

The crude product is purified by fractional distillation under atmospheric pressure.[3][4]

-

Assemble a fractional distillation apparatus.

-

Carefully transfer the crude product to the distillation flask.

-

Heat the flask gently.

-

Collect the fraction boiling at approximately 140-142 °C. The boiling point of this compound is reported to be around 141 °C.[1][4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 755-40-8 | [2][4] |

| Molecular Formula | C₅H₅F₇O | [2][4] |

| Molecular Weight | 214.08 g/mol | [2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~141 °C | [1][4] |

| Density | ~1.5 g/mL | N/A |

NMR Spectroscopy

The structure of this compound can be unequivocally confirmed by ¹H and ¹⁹F NMR spectroscopy. While experimental spectra are the gold standard, computational predictions can provide valuable guidance.[5]

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | t | 2H | -CH₂OH |

| ~2.4 | tt | 2H | -CF₂-CH₂- |

| ~1.8 | br s | 1H | -OH |

Predicted ¹⁹F NMR (CDCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ -81 | CF₃- |

| ~ -124 | -CF₂-CF₃ |

| ~ -126 | -CH₂-CF₂- |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Coupling patterns in both ¹H and ¹⁹F spectra will be complex due to H-F and F-F couplings.

Visualization of Synthetic Workflow

Reaction Pathway: Ester Reduction

Caption: Reaction mechanism for the reduction of the ethyl ester to the primary alcohol.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis and purification of HFPO.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding ethyl ester. The provided step-by-step protocol, along with the discussion of the underlying chemical principles and safety considerations, serves as a valuable resource for researchers in the field of fluorine chemistry. The successful synthesis and characterization of this important fluorinated building block will enable further advancements in the development of novel materials and pharmaceuticals.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol

Introduction: Defining the Molecular Signature

For professionals in drug development and materials science, the precise structural confirmation of novel compounds is paramount. 3,3,4,4,5,5,5-Heptafluoropentan-1-ol (C₅H₅F₇O) is a fluorinated alcohol with significant potential due to the unique physicochemical properties imparted by its heavily fluorinated tail. The strategic placement of fluorine atoms can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making such compounds highly valuable.

However, the synthesis of complex fluorinated molecules necessitates unambiguous analytical confirmation. This guide provides an in-depth, predictive analysis of the core spectroscopic data required to fully characterize this compound. We will delve into Infrared (IR) Spectroscopy, multi-nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale for the expected outcomes and the experimental design required to generate high-fidelity, trustworthy results.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is an essential first-pass technique for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For this compound, we are particularly interested in identifying the hydroxyl (-OH) group, the aliphatic carbon-hydrogen (C-H) bonds, and the highly prominent carbon-fluorine (C-F) bonds.

Predicted IR Absorption Data

The following table summarizes the principal vibrational modes anticipated for this molecule.

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity & Characteristics |

| ~3350 | O-H | Stretch | Strong, very broad |

| 2850-2960 | C-H | Stretch | Medium |

| 1200-1350 | C-F | Stretch | Very Strong |

| ~1050 | C-O | Stretch | Strong |

| ~650 | O-H | Bend (Out-of-plane) | Medium, broad |

Causality and Interpretation:

-

O-H Stretch: The hydroxyl group's stretch is expected around 3350 cm⁻¹. Its characteristically broad and strong appearance is a direct result of intermolecular hydrogen bonding between alcohol molecules.[1][2][3] This broadening is a key indicator of a hydroxyl group in a condensed phase.

-

C-H Stretches: The signals between 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methylene (-CH₂-) groups.

-

C-F Stretches: The most dominant feature in the spectrum will be the exceptionally strong and complex absorptions in the 1200-1350 cm⁻¹ region. C-F bonds are highly polar, leading to a large change in dipole moment during vibration, which results in intense IR signals.[2] The presence of multiple C-F bonds (CF₂ and CF₃) will create a series of overlapping, intense peaks that are unmistakable hallmarks of a polyfluorinated compound.

-

C-O Stretch: A strong C-O stretching peak for a primary alcohol is expected around 1050 cm⁻¹.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the method of choice for liquid samples due to its simplicity and minimal sample preparation.

-

System Validation: Before analysis, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal surface, ensuring complete coverage.

-

Data Acquisition: Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe after analysis to prevent cross-contamination.

Workflow Visualization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the complete carbon-hydrogen-fluorine framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct hydrogen environments and their neighboring atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Structure | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling To |

| a | HO-CH₂ - | ~3.9 | Triplet (t) | 2H | Hb |

| b | -CH₂ -CF₂- | ~2.5 | Triplet of Triplets (tt) | 2H | Ha, F (on C3) |

| c | HO - | Variable (~1.5-3.0) | Broad Singlet (br s) | 1H | None (exchanges) |

Causality and Interpretation:

-

Signal 'a' (H on C1): These protons are directly attached to the carbon bearing the electronegative oxygen atom, shifting them downfield to approximately 3.9 ppm.[4][5] They are split into a triplet by the two adjacent protons on C2 (n+1 rule).

-

Signal 'b' (H on C2): These protons experience two distinct coupling effects. They are shifted downfield by the powerful electron-withdrawing effect of the adjacent -CF₂- group. Their signal is split into a triplet by the two protons on C1 and further split into a triplet by the two fluorine atoms on C3 (²JHF coupling). This results in a complex "triplet of triplets" multiplet.

-

Signal 'c' (-OH): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to variable hydrogen bonding and rapid chemical exchange with trace amounts of acid or water. This exchange averages out any coupling to adjacent protons.[4]

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. The presence of fluorine has a profound effect on the spectrum.

Predicted ¹³C NMR Data (101 MHz, CDCl₃, Proton-Decoupled)

| Carbon | Chemical Structure | Predicted Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) |

| C1 | C H₂-OH | ~60 | Singlet |

| C2 | C H₂-CF₂- | ~35 | Triplet (t) |

| C3 | -C F₂-CF₂- | ~118 | Triplet of Triplets (tt) |

| C4 | -C F₂-CF₃ | ~112 | Triplet of Quartets (tq) |

| C5 | -C F₃ | ~117 | Quartet (q) |

Causality and Interpretation:

-

Chemical Shifts: Carbons directly bonded to the electronegative oxygen (C1) and fluorine atoms (C3, C4, C5) are significantly deshielded and shifted downfield.[4] Carbons bonded to fluorine typically appear in the 110-125 ppm range.[6][7]

-

C-F Coupling: A key feature of ¹³C NMR for fluorinated compounds is the observation of coupling between carbon and fluorine nuclei, which persists even in proton-decoupled spectra.[6][8]

-

C2: Is split into a triplet by the two geminal fluorine atoms on C3 (²JCF).

-

C3: Is split into a triplet by the two geminal fluorines on C4 (²JCF) and further into a triplet by the two fluorines on C3 itself (¹JCF).

-

C4 & C5: Exhibit similarly complex splitting patterns due to one-bond and two-bond C-F couplings. The signal for C5 will be a quartet due to coupling with the three attached fluorine atoms (¹JCF).

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally informative for fluorinated molecules. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, leading to strong signals and a wide chemical shift range that minimizes signal overlap.[9][10][11][12]

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ reference at 0 ppm)

| Label | Chemical Structure | Predicted Shift (δ, ppm) | Multiplicity | Coupling To | | :--- | :--- | :--- | :--- | | d | -CF₂ -CH₂- | ~ -125 | Triplet (t) | Fe | | e | -CF₂ -CF₃ | ~ -130 | Triplet of Quartets (tq) | Fd, Ff | | f | -CF₃ | ~ -81 | Triplet (t) | Fe |

Causality and Interpretation:

-

Chemical Shifts: The chemical shifts are highly sensitive to the local electronic environment. Terminal -CF₃ groups typically appear around -81 ppm, while internal -CF₂- groups are found further upfield.[10][13]

-

F-F Coupling: Spin-spin coupling between fluorine nuclei on adjacent carbons is common and often large.[10][11]

-

Signal 'd' (F on C3): These two fluorines are coupled to the two fluorines on C4, resulting in a triplet.

-

Signal 'e' (F on C4): These fluorines are coupled to both the C3 fluorines (triplet) and the C5 fluorines (quartet), giving a complex "triplet of quartets" pattern.

-

Signal 'f' (F on C5): The three fluorines of the trifluoromethyl group are coupled to the two fluorines on C4, producing a triplet.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

A unified protocol ensures consistency across ¹H, ¹³C, and ¹⁹F experiments.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), which defines the 0 ppm point for ¹H and ¹³C spectra.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition programs are used. For ¹³C, proton decoupling is essential to simplify the spectrum and enhance signal.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are performed using the spectrometer's software.

Workflow Visualization

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula C₅H₅F₇O corresponds to a monoisotopic mass of 214.0229 Da.

| m/z (Predicted) | Ion Identity | Fragmentation Pathway |

| 215.0301 | [M+H]⁺ | Protonation of the parent molecule (ESI) |

| 197.0201 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

| 195.0123 | [M-F]⁺ | Loss of a fluorine radical (EI) |

| 183.0246 | [M-CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical |

| 69.0 | [CF₃]⁺ | Cleavage of the C4-C5 bond |

Causality and Interpretation:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 215.0301 is expected to be a prominent peak.

-

Fragmentation:

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the protonated parent ion, which would yield a peak at m/z 197.0201.[4]

-

Alpha-Cleavage: The bond between C1 and C2 is susceptible to cleavage, a common fragmentation route for alcohols, resulting in the loss of a ·CH₂OH radical (31 Da).[4]

-

C-F and C-C Bond Cleavage: With higher energy ionization like Electron Ionization (EI), fragmentation of the fluorinated chain is expected. The loss of a fluorine atom (19 Da) is a possible pathway.[14][15] The C-C bonds within the fluorinated segment are strong, but cleavage can occur, often leading to stable fragments like [CF₃]⁺ at m/z 69. Perfluorinated fragments are characteristic features in the mass spectra of such compounds.[16]

-

Experimental Protocol: GC-MS with Electron Ionization (EI)

GC-MS is well-suited for volatile, thermally stable compounds like this alcohol, providing both retention time for purity assessment and a mass spectrum for identification.

-

System Preparation: The GC is equipped with a suitable capillary column (e.g., a DB-5ms). The system is conditioned and a solvent blank is run to ensure no contaminants are present.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the heated GC inlet. The compound will be vaporized and carried onto the column by the carrier gas (Helium).

-

Separation: The GC oven temperature is ramped (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.

-

Ionization & Analysis: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Workflow Visualization

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique molecular fingerprint. The broad O-H and intense C-F stretches in the IR spectrum confirm the key functional groups. Multi-nuclear NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data, definitively elucidates the atomic connectivity through chemical shifts and distinct H-F, C-F, and F-F coupling patterns. Finally, mass spectrometry confirms the molecular weight and provides further structural validation through predictable fragmentation pathways, such as the loss of water and cleavage of the fluoroalkyl chain. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the structure and identity of this valuable fluorinated building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. biophysics.org [biophysics.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. whitman.edu [whitman.edu]

- 15. benchchem.com [benchchem.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

Introduction: Deciphering the Signature of a Complex Fluorinated Alcohol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol

In the landscape of modern chemical research, particularly within pharmaceutical and materials science, fluorinated organic compounds hold a position of prominence.[1][2] The strategic incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties. Consequently, the precise structural characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing unparalleled insight into molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound (CAS 755-40-8).[3][4] We will move beyond a superficial peak assignment to explore the underlying quantum mechanical phenomena—chemical shifts and spin-spin couplings—that give rise to the spectrum's unique and information-rich features. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret the NMR spectra of complex fluorinated molecules.

Part 1: The Theoretical Framework: Understanding Proton Environments and Interactions

The ¹H NMR spectrum of this compound is dictated by the distinct electronic environments of its three types of protons and their through-bond interactions with neighboring protons and fluorine atoms.

The Principle of Chemical Shift (δ)

The chemical shift of a proton is determined by the local magnetic field it experiences, which is modulated by the surrounding electron density.[5][6] Electronegative atoms withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing their resonance signal to appear further downfield (at a higher ppm value).[7]

In our target molecule, HO-CH₂-CH₂-(CF₂)₂-CF₃, we can predict the relative chemical shifts:

-

-CH₂-OH (H1): These protons are directly attached to a carbon bonded to a highly electronegative oxygen atom. They are expected to be significantly deshielded, typically appearing in the 3.5-5.5 ppm range.[5]

-

-CH₂-CF₂- (H2): These protons are adjacent to a strongly electron-withdrawing difluoro-methylene group. This powerful inductive effect will pull electron density away from the H2 protons, shifting them downfield. Their chemical shift is anticipated in the 2.0-3.0 ppm region.[8]

-

-OH: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad signal that can range from 1-5 ppm.

The Phenomenon of Spin-Spin (J) Coupling

Nuclei with a spin of ½, such as ¹H and ¹⁹F, can influence the magnetic field of their neighbors through the intervening chemical bonds.[9][10] This interaction, known as J-coupling or scalar coupling, causes the splitting of NMR signals into multiplets.

-

Proton-Proton (³JHH) Coupling: The signal for a group of protons will be split into n+1 peaks by n adjacent equivalent protons.[11] In our molecule, the H1 protons are adjacent to the two H2 protons, and vice-versa. Therefore, we expect to see coupling between them, following the n+1 rule.

-

Proton-Fluorine (JHF) Coupling: ¹⁹F has a nuclear spin of ½ and 100% natural abundance, leading to significant and often complex H-F coupling.[9] This coupling can occur over multiple bonds, with vicinal (³JHF) and long-range (⁴JHF, ⁵JHF) couplings being commonly observed.[9][12] The magnitude of ³JHF coupling is dependent on the dihedral angle, similar to the Karplus relationship for H-H coupling.[13][14] For this compound, the H2 protons will be strongly coupled to the two fluorine atoms on C3 (a ³JHF interaction). The H1 protons may also exhibit a smaller, long-range coupling to the fluorines on C3 (a ⁴JHF interaction).

Part 2: Predicted Spectral Data and Interpretation

Based on the principles outlined above, we can predict the detailed features of the ¹H NMR spectrum. The protons are assigned as follows:

HO¹-C¹H₂-C²H₂-C³F₂-C⁴F₂-C⁵F₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

| -OH | 1.0 - 5.0 (variable) | Broad Singlet | Typically decoupled by chemical exchange. |

| -C¹H₂- | ~3.9 | Triplet of Triplets (tt) | ³JHH with C²H₂, ⁴JHF with C³F₂ |

| -C²H₂- | ~2.5 | Triplet of Triplets (tt) | ³JHH with C¹H₂, ³JHF with C³F₂ |

Detailed Interpretation:

-

-C¹H₂- Signal (~3.9 ppm): This signal is expected to be a triplet due to coupling with the two adjacent H2 protons (³JHH). Each line of this triplet is then further split into a smaller triplet by the two fluorine atoms on C3 (long-range ⁴JHF). The result is a triplet of triplets.

-

-C²H₂- Signal (~2.5 ppm): This signal will also be a triplet due to coupling with the two adjacent H1 protons (³JHH). Each line of this triplet will be split into a larger triplet by the two geminal fluorine atoms on C3 (³JHF). This also results in a triplet of triplets, but with different coupling constants compared to the H1 signal.

-

-OH Signal: Due to rapid chemical exchange with residual water or other hydroxyl groups, this proton's signal is typically a broad singlet, and its coupling to the H1 protons is usually not observed.

Part 3: Visualization of Key Structural Interactions

A visual representation of the molecule and its primary coupling pathways is essential for a complete understanding. The following diagram illustrates these relationships.

Caption: Key J-coupling interactions in this compound.

Part 4: A Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a meticulous and well-reasoned experimental approach. The following protocol is designed to yield reliable and reproducible data.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification and analysis.

Methodology Workflow

Caption: Standard workflow for NMR analysis of fluorinated compounds.

Step-by-Step Protocol:

-

Sample Preparation:

-

Rationale: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used to avoid a large interfering solvent signal in the ¹H spectrum. Tetramethylsilane (TMS) provides a sharp, inert reference signal at 0.00 ppm.

-

Procedure: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Rationale: The instrument must be "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment. "Shimming" involves adjusting homogeneity coils to maximize the magnetic field uniformity across the sample, resulting in sharp, symmetrical peaks.

-

Procedure: Insert the sample into the NMR spectrometer. Lock the field on the CDCl₃ deuterium signal. Perform an automated or manual shimming procedure to optimize resolution.

-

-

Data Acquisition:

-

Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay (d1) of 5 seconds ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate signal integration.[15]

-

Procedure: Set up a standard 1D proton experiment. Key parameters on a 400 MHz spectrometer would include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 5 seconds, and a 90° pulse width. Acquire 16 or 32 scans.

-

-

Data Processing:

-

Rationale: The raw data (Free Induction Decay, FID) is a time-domain signal that must be converted into the familiar frequency-domain spectrum via a Fourier Transform. Phasing and baseline correction are mathematical adjustments to ensure proper peak shapes and a flat baseline for accurate integration.

-

Procedure: Apply an exponential window function (e.g., line broadening of 0.3 Hz) to the FID and perform a Fourier Transform. Manually or automatically correct the phase of the spectrum and apply a baseline correction algorithm. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

-

Validation and Advanced Analysis:

-

Rationale: To definitively confirm the H-F coupling, a ¹H{¹⁹F} decoupling experiment can be performed.[16] In this experiment, the fluorine nuclei are irradiated, which removes their coupling effect on the protons. This simplifies the proton spectrum, causing the complex multiplets to collapse into simpler ones, thereby confirming the H-F interactions.

-

Procedure: Set up a ¹H experiment with broadband ¹⁹F decoupling. The previously observed triplet of triplets for H1 and H2 should collapse into simple triplets (due to the remaining H-H coupling).

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how the interplay between inductive effects and through-bond scalar coupling in fluorinated compounds gives rise to a complex but highly informative spectral signature. The downfield shifts of the methylene protons are a direct consequence of the powerful electron-withdrawing nature of the heptafluoropropyl group. Furthermore, the characteristic "triplet of triplets" splitting patterns arise from a combination of vicinal proton-proton coupling and both vicinal and long-range proton-fluorine couplings. A thorough understanding of these principles, combined with a rigorous experimental approach, allows for the unambiguous structural elucidation of this and other similarly complex fluorinated molecules, a critical capability in modern chemical research.

References

- 1. jeolusa.com [jeolusa.com]

- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

Introduction: The Unique Power of ¹⁹F NMR in Modern Research

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol

For researchers, scientists, and drug development professionals, the integration of fluorine into molecular scaffolds is a cornerstone of modern chemical design. Fluorine's unique electronic properties can dramatically enhance critical attributes such as metabolic stability, bioavailability, and binding affinity.[1] Consequently, the ability to precisely characterize these fluorinated molecules is not merely beneficial—it is essential.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose. The ¹⁹F nucleus possesses a unique combination of advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe, with sensitivity approaching 83% that of ¹H.[1][2] Furthermore, its exceptionally wide chemical shift range (spanning over 800 ppm) provides exquisite signal dispersion, minimizing the signal overlap that can often complicate ¹H NMR spectra.[3][4] This allows for the unambiguous identification and analysis of individual fluorine environments within a molecule.

This guide provides an in-depth technical exploration of the ¹⁹F NMR analysis of a model fluorinated alcohol, This compound (CAS 755-40-8).[5][6] We will move from foundational principles to a detailed, practical workflow, explaining not just the "how" but the critical "why" behind each step. Our goal is to equip you with the expertise to confidently acquire, interpret, and leverage ¹⁹F NMR data in your own research endeavors.

Part 1: Structural & Spectroscopic Predictions for this compound

Before stepping into the laboratory, a robust theoretical analysis allows us to predict the expected spectrum, a critical step in validating our experimental results. The structure of our analyte is as follows:

HO-CH₂-CH₂-CF₂-CF₂-CF₃

We can identify three distinct fluorine environments, which we will label from right to left:

-

Fₐ : The three fluorine atoms of the terminal trifluoromethyl (-CF₃) group.

-

Fₑ : The two fluorine atoms of the central difluoromethylene (-CF₂-) group.

-

Fₒ : The two fluorine atoms of the difluoromethylene (-CF₂-) group adjacent to the ethyl chain.

Predicting Chemical Shifts (δ)

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment.[1] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[1] Based on established chemical shift ranges for organofluorine compounds, referenced to CFCl₃ at 0 ppm, we can make the following predictions:[4][7]

-

-CF₃ group (Fₐ) : Terminal perfluoroalkyl groups typically resonate in the range of -80 to -82 ppm.

-

-CF₂- group (Fₑ & Fₒ) : Internal perfluoroalkyl chain -CF₂- groups have a broader range, typically from -110 to -130 ppm. The Fₒ group, being closer to the less electronegative alkyl chain (HO-CH₂-CH₂-), will experience slightly more shielding compared to the Fₑ group, which is flanked by two highly electronegative fluorinated carbons. Therefore, we predict Fₒ will be upfield (more negative ppm) relative to Fₑ.

Predicting Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides invaluable information about through-bond connectivity. In ¹⁹F NMR, couplings are observed between fluorine nuclei (homonuclear) and between fluorine and other active nuclei like ¹H (heteronuclear). ¹⁹F-¹⁹F coupling constants are typically much larger than ¹H-¹H couplings and can occur over several bonds.[4][8]

-

Signal Fₐ (-CF₃) : These three equivalent fluorines will be split by the two adjacent Fₑ nuclei. This will result in a triplet (t) , due to coupling to the two Fₑ nuclei (n+1 rule, where n=2).

-

Signal Fₑ (-CF₂-) : These two fluorines are coupled to both the three Fₐ nuclei and the two Fₒ nuclei. This will produce a complex multiplet. The primary splitting will be a quartet (q) from coupling to the three Fₐ nuclei. Each peak of this quartet will then be further split into a triplet (t) by the two Fₒ nuclei, resulting in a triplet of quartets (tq) .

-

Signal Fₒ (-CF₂-) : These two fluorines are coupled to the two Fₑ nuclei, resulting in a triplet (t) . They are four bonds away from the Fₐ nuclei, so any coupling (⁴JFF) is expected to be small or negligible. They will also exhibit a small triplet coupling to the two adjacent protons on the -CH₂- group (³JHF), which may or may not be resolved depending on the instrument's resolution.

Summary of Predictions

The predicted ¹⁹F NMR parameters are summarized in the table below.

| Fluorine Environment | Label | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Coupled Nuclei |

| -CF₃ | Fₐ | ~ -81 | Triplet (t) | 2 x Fₑ |

| -CF₂- | Fₑ | ~ -124 | Triplet of Quartets (tq) | 2 x Fₒ, 3 x Fₐ |

| -CF₂- | Fₒ | ~ -126 | Triplet (t) | 2 x Fₑ, (2 x H) |

Part 2: A Validated Experimental Protocol

Achieving a high-quality, interpretable spectrum requires meticulous attention to detail in both sample preparation and instrument configuration. This protocol is designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation

The quality of your sample is paramount. The presence of particulate matter can severely degrade spectral resolution by disrupting the magnetic field homogeneity.[9]

Protocol:

-

Determine Concentration: For a routine ¹⁹F NMR spectrum, a concentration of 10-20 mM is typically sufficient. Weigh an appropriate amount of this compound.

-

Select Deuterated Solvent: Choose a high-purity deuterated solvent in which the analyte is soluble (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The deuterated solvent provides the field-frequency lock for the NMR spectrometer.[9]

-

Dissolution & Transfer: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9]

-

Filtration (Critical Step): To ensure a particle-free solution, filter the sample through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] This simple step is the most effective way to improve shimming and achieve sharp lines.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Common ¹⁹F standards include trifluorotoluene (PhCF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[10] The choice of standard should have a chemical shift that does not overlap with the analyte signals.

NMR Data Acquisition

The following parameters are provided as a robust starting point for a modern 400-600 MHz spectrometer.

Workflow Diagram:

Caption: General workflow for ¹⁹F NMR analysis.

Acquisition Parameters:

| Parameter | Recommended Value | Rationale / Causality |

| Pulse Program | zgfhig (or equivalent) | Standard 1D ¹⁹F sequence with ¹H inverse gated decoupling to suppress ¹H-¹⁹F coupling without introducing NOE, ensuring accurate integration. |

| Spectral Width (SW) | ~250 ppm | ¹⁹F spectra have a very wide chemical shift range. This width ensures all signals, from ~-50 to -250 ppm, are captured. |

| Transmitter Offset (O1P) | ~ -130 ppm | Centering the spectral window near the expected signals improves excitation efficiency across all peaks. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the digital resolution. A longer time yields sharper lines but requires more time per scan. |

| Relaxation Delay (D1) | 5 - 10 s | Crucial for quantitative accuracy. A delay of at least 5x the longest T₁ ensures complete relaxation of the nuclei between pulses, making integrals directly proportional to the number of nuclei.[3][8] |

| Number of Scans (NS) | 16 - 64 | Depends on sample concentration. ¹⁹F is sensitive, so fewer scans are needed compared to ¹³C. Adjust to achieve adequate signal-to-noise (S/N). |

| Temperature | 298 K (25 °C) | A stable temperature is essential for reproducible chemical shifts.[11] |

Part 3: Interpreting the Spectrum - A Case Study

After processing (Fourier transform, phasing, baseline correction), the resulting spectrum should be referenced. If an internal standard was used, its peak is set to the known literature value. If not, the solvent lock signal can be used for indirect referencing, though this is less precise.

Expected Spectrum Analysis:

-

Peak Assignment:

-

Identify the triplet around -81 ppm . This is Fₐ (-CF₃). Its integral should correspond to 3 fluorine atoms.

-

Identify the triplet furthest upfield , around -126 ppm . This is Fₒ (-CF₂-CH₂). Its integral should correspond to 2 fluorine atoms.

-

Identify the remaining complex multiplet, the triplet of quartets , around -124 ppm . This is Fₑ (-CF₂-CF₃). Its integral should correspond to 2 fluorine atoms.

-

-

Coupling Constant Verification:

-

Measure the coupling constant (J-spacing in Hz) for the triplet at -81 ppm (Fₐ).

-

Measure the J-spacing for the quartet splitting within the multiplet at -124 ppm (Fₑ).

-

Self-Validation: The ³J(Fₐ-Fₑ) value measured from the Fₐ triplet must be identical to the ³J(Fₐ-Fₑ) value measured from the Fₑ quartet splitting. This confirms the structural assignment.

-

Similarly, the ³J(Fₑ-Fₒ) from the Fₑ triplet splitting must match the ³J(Fₑ-Fₒ) from the Fₒ triplet.

-

Caption: Predicted ¹⁹F NMR signals and couplings.

Part 4: Applications in Research & Drug Development

The precise characterization of molecules like this compound is not just an academic exercise. The heptafluoropentyl group, or similar fluorinated chains, can be valuable motifs in several advanced applications.

-

Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are powerful tools in FBDD. Because biological systems lack natural fluorine, ¹⁹F NMR provides a background-free window to observe ligand-protein interactions.[12] A weak binding event of a fluorinated fragment can be detected by changes in its ¹⁹F chemical shift, line broadening, or relaxation properties.[2][13]

-

Probes for In-Vivo Imaging: The high sensitivity of ¹⁹F makes it suitable for specialized MRI applications, allowing for the tracking of fluorinated cells or drug delivery vehicles in vivo.[4]

-

Materials Science: Fluorinated alcohols are used in the synthesis of polymers and surfactants. ¹⁹F NMR is essential for quality control, verifying the structure and purity of monomers and characterizing the final polymer products.[1]

For more complex systems or to confirm assignments, advanced 2D NMR experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be employed. These experiments reveal correlations between coupled proton and fluorine nuclei, definitively linking the fluorinated part of the molecule to the non-fluorinated part.[14]

Conclusion

The ¹⁹F NMR analysis of this compound serves as an excellent model for the broader application of this powerful technique. By combining a theoretical prediction of the spectrum with a robust, validated experimental protocol, researchers can achieve unambiguous structural elucidation. The high sensitivity, wide chemical shift dispersion, and absence of background signals make ¹⁹F NMR an indispensable tool for any scientist working with fluorinated compounds, from fundamental synthesis to cutting-edge drug discovery and materials science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound | 755-40-8 [sigmaaldrich.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. colorado.edu [colorado.edu]

- 11. pubs.acs.org [pubs.acs.org]